

DYRKs-IN-1 hydrochloride solubility and preparation for cell culture

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | DYRKs-IN-1 hydrochloride | |
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Application Notes and Protocols for DYRKs-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively.[1][2][3][4] This inhibitor has demonstrated antitumor activity, making it a valuable tool for research in areas such as cancer biology, neurodegenerative diseases like Alzheimer's and Down syndrome, and diabetes.[5] The DYRK family of kinases plays a crucial role in regulating cell proliferation, apoptosis, survival, and differentiation.[6][7] DYRKs-IN-1 hydrochloride's ability to modulate the activity of these kinases allows for the investigation of their roles in various cellular processes and their potential as therapeutic targets.[5][8]

This document provides detailed application notes and protocols for the solubility, preparation, and use of **DYRKs-IN-1** hydrochloride in cell culture experiments.

Physicochemical and Inhibitory Properties



| Property | Value | Reference |
|---------------------|-----------------------|------------|
| Molecular Formula | C30H31Cl2N7O4 | [1][5] |
| Molecular Weight | 624.52 g/mol | [1][2][5] |
| CAS Number | 1386980-55-7 | [1][2][9] |
| Appearance | Yellow to brown solid | [1] |
| IC50 (DYRK1A) | 5 nM | [1][3][10] |
| IC50 (DYRK1B) | 8 nM | [1][3][10] |
| EC50 (SW 620 cells) | 27 nM | [1][3] |

Solubility Data

DYRKs-IN-1 hydrochloride is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is crucial to use a newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]

| Solvent | Solubility | Notes | Reference |
|---------|---------------------------|--|-----------|
| DMSO | 31.25 mg/mL (50.04 mM) | Requires sonication and warming to 60°C for dissolution. | [1][4] |
| Water | < 0.1 mg/mL | Insoluble. | [1][4] |

Experimental Protocols Protocol 1: Preparation of DYRKs-IN-1 Hydrochloride Stock Solution (10 mM)

Materials:

- DYRKs-IN-1 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Sonicator

Procedure:

- Weighing: Accurately weigh the desired amount of DYRKs-IN-1 hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 6.25 mg of the compound (Molecular Weight: 624.52).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 160.1 μL of DMSO per 1 mg of powder.[1]
- Dissolution:
 - Vortex the tube vigorously for 1-2 minutes.
 - Warm the solution in a 60°C water bath or heat block for 5-10 minutes.[1][4]
 - Sonicate the tube for 10-15 minutes to ensure complete dissolution.[1][4]
- Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Stock Solution Storage and Stability

Proper storage is critical to maintain the activity of the compound.



| Storage Temperature | Shelf Life | Notes | Reference |
|------------------------|------------|------------------------------------|-----------|
| -80°C | 6 months | Recommended for long-term storage. | [1][11] |
| -20°C | 1 month | Suitable for short-term storage. | [1][11] |

Store in a tightly sealed container, away from moisture.[1]

Protocol 2: Application of DYRKs-IN-1 Hydrochloride in Cell Culture

Materials:

- · Cells of interest plated in appropriate culture vessels
- Complete cell culture medium
- 10 mM DYRKs-IN-1 hydrochloride stock solution (prepared as in Protocol 1)
- Pre-warmed (37°C) complete cell culture medium

Procedure:

- Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
- Preparation of Working Solution:
 - Thaw an aliquot of the 10 mM DYRKs-IN-1 hydrochloride stock solution at room temperature.
 - Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.



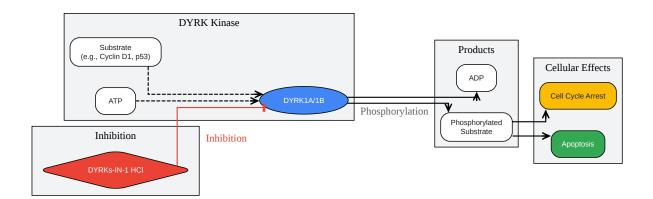
- Important: To avoid precipitation, first create an intermediate dilution of the stock in a small volume of medium, mix well, and then add this to the final volume of medium.[12]
- Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
- Cell Treatment:
 - Remove the old medium from the cultured cells.
 - Add the freshly prepared medium containing the desired concentrations of DYRKs-IN-1 hydrochloride (and the vehicle control) to the respective wells or flasks.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target proteins, flow cytometry for cell cycle analysis, or apoptosis assays.

Visualizations

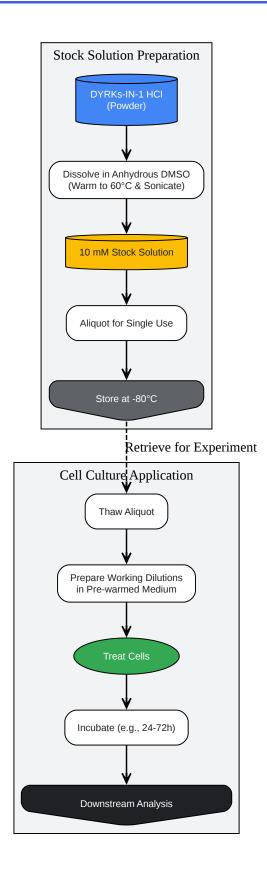
Mechanism of Action: DYRK Inhibition

DYRKs are dual-specificity kinases that autophosphorylate a tyrosine residue in their activation loop, which is essential for their catalytic activity towards serine/threonine substrates.[13] DYRK inhibitors, like DYRKs-IN-1, typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets.[8] This inhibition can impact various cellular pathways involved in cell cycle progression, apoptosis, and neuronal development.[5][6]









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